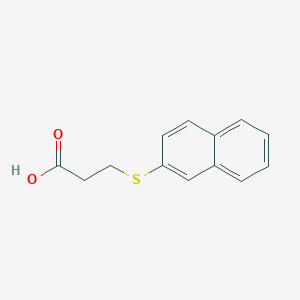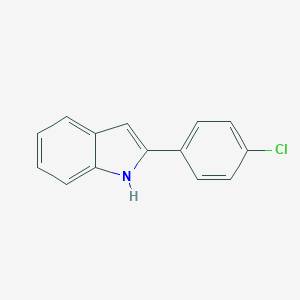
2-(4-Chlorophenyl)-1H-indole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of "2-(4-Chlorophenyl)-1H-indole" and related compounds involves innovative methods that allow for the functionalization and diversification of the indole core. A notable approach is the synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenol derivatives, utilizing Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization, enabling access to a wide variety of regioselectively functionalized indoles (Sanz, Guilarte, & García, 2010).
Molecular Structure Analysis
The molecular structure of "2-(4-Chlorophenyl)-1H-indole" derivatives is characterized by X-ray diffraction (XRD), NMR, and DFT studies. For instance, the crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide elucidates its three-dimensional structure, revealing intra- and intermolecular hydrogen bonding and stacking interactions, which are critical for understanding the compound's physical and chemical properties (Al-Ostoot et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of "2-(4-Chlorophenyl)-1H-indole" is influenced by its indole core and chlorophenyl substitution, enabling various chemical transformations. The introduction of different substituents at the indole ring through reactions like palladium-catalyzed cascade processes illustrates the versatility of these compounds in synthesizing diverse derivatives with potential biological activities (Barluenga, Jiménez-Aquino, Aznar, & Valdés, 2009).
Physical Properties Analysis
The physical properties of "2-(4-Chlorophenyl)-1H-indole" derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in drug formulation and material science. The solubility and processing characteristics of indolo[3,2-b]indole-based π-conjugated molecules, for example, highlight the impact of molecular design on their applicability in organic electronics (Cho et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : Novel indole derivatives, including 2-(4-Chlorophenyl)-1H-indole, have been synthesized and characterized. These compounds show potential for non-linear optical (NLO) applications due to their fine NLO properties, as evidenced by experimental-computational studies (Tariq et al., 2020).
Biological Evaluation as Anti-inflammatory Agents : Certain derivatives of 2-(4-Chlorophenyl)-1H-indole have been evaluated for their anti-inflammatory activity. Synthesized compounds showed significant potential in this area, indicating the importance of this compound in medicinal chemistry (Rehman et al., 2022).
Anticancer Applications : A series of 3-thiocyanato-1H-indoles with diversification at various positions, including 2-(4-Chlorophenyl)-1H-indole, displayed significant antiproliferative activity against human cancer cell lines. This suggests the potential of these compounds in cancer treatment (Fortes et al., 2016).
Antimicrobial and Antifungal Activity : Bis-Indole derivatives of 2-Phenyl-1H-Indole, including 2-(4-Chlorophenyl)-1H-indole, demonstrated significant antibacterial activity, indicating their potential as antimicrobial agents (Shaikh et al., 2018).
Synthesis of Novel Derivatives with Antibacterial and Antifungal Activity : New 1H-Indole derivatives, including those based on 2-(4-Chlorophenyl)-1H-indole, were synthesized and evaluated for their antimicrobial properties, showing significant activity against various microorganisms (2020).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as aneb-001, are under investigation for their potential as cb1 antagonists . CB1 receptors are primarily found in the brain and are involved in a variety of physiological processes.
Mode of Action
Specifically, oxidative removal of the N-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production .
Biochemical Pathways
Similar compounds like paclobutrazol are known to affect the isoprenoid pathway and alter the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Similar compounds like vacquinol-1 have been shown to have favorable preclinical characteristics, including oral bioavailability and the ability to readily penetrate the blood-brain barrier .
Result of Action
Similar compounds like chlorfenapyr result in cellular death and ultimately organism mortality due to the disruption of atp production .
Action Environment
It is known that the isomeric composition of similar compounds like ddt can be substantially influenced by environmental processes such as biotransformation or transfer between compartments .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNXKQSAAZNUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277635 | |
| Record name | 2-(4-Chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211-35-4 | |
| Record name | 1211-35-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chlorophenyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(4-Chlorophenyl)-1H-indole in the context of the provided research?
A1: The research abstract [] focuses on a range of indole derivatives, including 2-(4-Chlorophenyl)-1H-indole, as potential therapeutic agents for metabolic disorders. The study highlights the compound's ability to inhibit diacylglycerol acyltransferase (DGAT) activity. DGAT is an enzyme involved in lipid metabolism, and its inhibition could be beneficial in managing conditions like obesity and diabetes.
Q2: Does the research provide detailed information about the specific mechanism of action of 2-(4-Chlorophenyl)-1H-indole on DGAT?
A2: Unfortunately, the abstract [] doesn't delve into the specific mechanism of action of 2-(4-Chlorophenyl)-1H-indole on DGAT. Further research and publications beyond this abstract are needed to understand precisely how this compound interacts with DGAT at a molecular level.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)

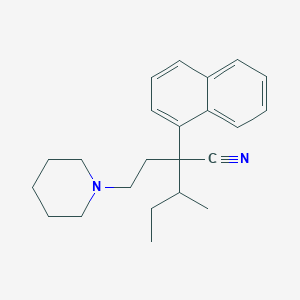
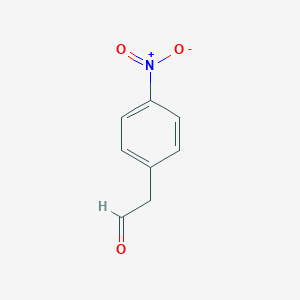
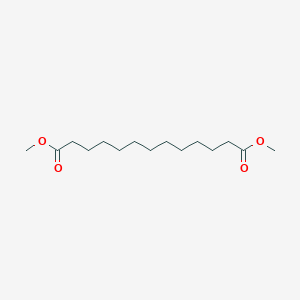
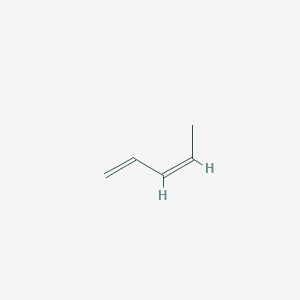


![2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate](/img/structure/B74195.png)
![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)
